(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Description

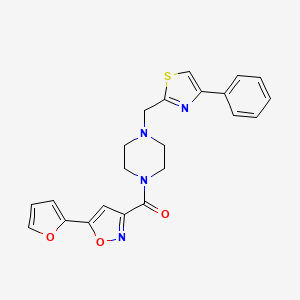

The compound "(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture, combining isoxazole, furan, thiazole, and piperazine moieties. The central methanone group bridges the 5-(furan-2-yl)isoxazol-3-yl and 4-((4-phenylthiazol-2-yl)methyl)piperazine units, creating a planar core with peripheral aromatic substituents.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-22(17-13-20(29-24-17)19-7-4-12-28-19)26-10-8-25(9-11-26)14-21-23-18(15-30-21)16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYWVGLOSPEPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure includes a furan ring, an isoxazole moiety, a thiazole ring, and a piperazine group, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The method commonly includes the formation of the isoxazole and thiazole rings followed by their coupling with the piperazine derivative. Specific details on the synthetic pathway can be found in various studies focusing on similar compounds.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to the one . For instance, research has shown that derivatives containing isoxazole and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with structural similarities to our target molecule showed potent activity against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistant cells, indicating a promising avenue for cancer therapy .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 7.8 | TRAIL sensitization |

| Target Compound | MCF7 (Breast) | 12.0 | Unknown |

Neuropharmacological Effects

In addition to anticancer properties, compounds with similar structures have shown neuroprotective effects. Thiazole and piperazine derivatives have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative conditions. For example, certain thiazole derivatives have demonstrated anticonvulsant properties in animal models .

Table 2: Neuropharmacological Activity of Thiazole Derivatives

| Compound | Model | Effect | Reference |

|---|---|---|---|

| Compound C | PTZ-induced seizures | Significant reduction in seizure frequency | |

| Compound D | Neuroinflammation model | Reduced inflammatory markers |

The mechanisms by which these compounds exert their biological effects are still being elucidated. However, several proposed mechanisms include:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.

- Neurotransmitter Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially leading to neuroprotective effects.

Case Studies

Recent case studies involving structurally related compounds provide insight into the therapeutic potential of our target molecule. For instance, a clinical trial evaluating a thiazole derivative for its efficacy in treating glioblastoma showed promising results with significant tumor reduction observed in several patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Crystallographic Studies

Compounds 4 and 5 from and share a thiazole-triazole-pyrazole backbone but differ in halogen substituents (Cl in 4 , F in 5 ). Both are isostructural, crystallizing in triclinic systems with two independent molecules per asymmetric unit. Unlike the target compound, these analogs lack isoxazole and furan groups, instead incorporating fluorophenyl and chlorophenyl substituents. The perpendicular orientation of one fluorophenyl group in their structures contrasts with the planar conformation of the target compound’s furan-isoxazole system, which may influence intermolecular interactions and solubility .

Table 1: Key Structural Differences

Thiazole- and Piperazine-Containing Derivatives

and describe compounds with thiazole-piperazine linkages but diverge significantly in substituents. For example:

- 1-(S)-Isobutyl 2-[(3R)-3-(2-isopropylthiazol-4-ylmethyl)-3-methylureido]-3-methylbutanoate () includes a ureido group and isopropylthiazole, unlike the target compound’s phenylthiazole and methanone bridge.

- 4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... () incorporates a triazolone and dichlorophenyl groups, emphasizing halogenated aromaticity absent in the target compound.

These analogs highlight the role of thiazole substituents in modulating steric and electronic properties.

Isoxazole-Based Methanone Derivatives

lists (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-25-6), which shares the isoxazole-piperazine-methanone core but replaces the furan and phenylthiazole groups with an ethoxybenzothiazole. The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing nature of the target’s furan ring. Such differences could alter metabolic stability or solubility .

Key Research Findings and Implications

- Halogen Effects: Chloro and fluoro substituents in analogs 4 and 5 induce minor structural adjustments without altering crystallographic symmetry, suggesting that the target’s furan-isoxazole system could tolerate halogenation for tuning bioavailability .

- Thiazole Substituent Diversity : Isopropyl, phenyl, and ethoxy groups on thiazole rings () demonstrate that substituent choice directly impacts steric bulk and electronic distribution, critical for target engagement.

- Synthetic Flexibility : Methods from and provide templates for modular synthesis, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.